N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
CAS No.: 7463-57-2
Cat. No.: VC18426907
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7463-57-2 |
|---|---|
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
| Standard InChI | InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
| Standard InChI Key | ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1)N=O)NO |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is C₆H₇N₃O₂, with a molecular weight of 153.14 g/mol. Key structural features include:
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A pyridine ring providing aromaticity and electronic diversity.
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A nitroso (-NO) group at position 2, known for its electrophilic reactivity.
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A hydroxylamine (-NHOH) group at position 3, enabling redox activity and nucleophilic interactions.
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A methyl (-CH₃) substituent at position 5, influencing steric and electronic effects.
Physicochemical Data (Extrapolated from Analogues)
The nitroso group contributes to the compound’s vapor pressure of approximately 4.24 × 10⁻⁶ mmHg at 25°C, similar to related aromatic amines . The hydroxylamine moiety enhances solubility in polar solvents, while the methyl group increases hydrophobicity.
Synthetic Methodologies
Transition-Metal-Free Amination
A promising route involves the reaction of nitroso precursors with boronic acids, as demonstrated in the synthesis of N-methyl aromatic amines . For example:
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Nitroso Intermediate Preparation: Nitrosation of 5-methylpyridin-3-amine using sodium nitrite under acidic conditions.
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Boron-Mediated Coupling: Treatment with methylboronic acid and tris(ethyl) phosphite [P(OEt)₃] in toluene at room temperature.
Reaction Optimization (Adapted from )
| Entry | Boronic Acid (equiv) | P(OEt)₃ (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1.5 | 1.1 | Toluene | 82 |
| 2 | 2.0 | 1.1 | THF | 62 |
| 3 | 1.5 | 1.1 | DCM | 72 |
The use of P(OEt)₃ as an oxygen scavenger minimizes overalkylation, achieving selective mono-N-functionalization .
Structural Characterization
Key spectroscopic data for analogous compounds include:
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¹H NMR: δ 2.22–2.95 ppm (methyl and N-methyl groups), δ 6.19–8.10 ppm (pyridine protons) .
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¹³C NMR: Peaks at 21–159 ppm corresponding to aromatic carbons and substituents .
Reactivity and Functionalization
Nitroso Group Reactivity
The nitroso group participates in:
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Cycloadditions: Diels-Alder reactions with dienes to form heterocyclic scaffolds.
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Redox Reactions: Reduction to amines or oxidation to nitro compounds under controlled conditions.
Hydroxylamine Transformations
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Oxidation: Converts to nitroxyl radicals or nitroso derivatives.
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Condensation: Forms hydrazones with carbonyl compounds, useful in heterocycle synthesis.
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using molecular docking.
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Process Optimization: Scale-up synthesis via flow chemistry to improve yield and purity.
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Application Trials: Evaluate efficacy in drug delivery systems and photovoltaic cells.
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